molecular formula C17H19NO3 B14511576 2-(3-Methylphenoxy)ethyl (3-methylphenyl)carbamate CAS No. 62644-00-2

2-(3-Methylphenoxy)ethyl (3-methylphenyl)carbamate

Cat. No.: B14511576
CAS No.: 62644-00-2
M. Wt: 285.34 g/mol
InChI Key: CQIBRGHNVYMBHZ-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)ethyl (3-methylphenyl)carbamate is an organic compound with the molecular formula C18H21NO3. It belongs to the class of carbamate esters, which are widely used in various chemical and industrial applications. This compound is characterized by the presence of a carbamate group (-NHCOO-) linked to a 3-methylphenyl group and a 3-methylphenoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)ethyl (3-methylphenyl)carbamate typically involves the reaction of 3-methylphenol with ethylene carbonate to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with 3-methylphenyl isocyanate to yield the final product. The reaction conditions usually involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenoxy)ethyl (3-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(3-Methylphenoxy)ethyl (3-methylphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the manufacture of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)ethyl (3-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylphenoxy)ethyl N-(3-ethylphenyl)carbamate
  • 2-(2-Methoxy-4-propenylphenoxy)ethyl N-(3-ethylphenyl)carbamate
  • Methyl N-(2-ethylphenyl)carbamate

Uniqueness

2-(3-Methylphenoxy)ethyl (3-methylphenyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of the 3-methylphenyl and 3-methylphenoxyethyl groups makes it particularly suitable for certain applications in organic synthesis and industrial processes.

Properties

CAS No.

62644-00-2

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-(3-methylphenoxy)ethyl N-(3-methylphenyl)carbamate

InChI

InChI=1S/C17H19NO3/c1-13-5-3-7-15(11-13)18-17(19)21-10-9-20-16-8-4-6-14(2)12-16/h3-8,11-12H,9-10H2,1-2H3,(H,18,19)

InChI Key

CQIBRGHNVYMBHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OCCOC2=CC=CC(=C2)C

Origin of Product

United States

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